1-(1,3-benzothiazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
The compound 1-(1,3-benzothiazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one features a bicyclic indazol-4-one core fused with a benzothiazole moiety at position 1 and a methyl group at position 5. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The 6-methyl substituent likely stabilizes specific tautomeric forms, as demonstrated in computational studies of related indazol-4-one derivatives . The benzothiazole group, a common pharmacophore, may enhance bioactivity by influencing electron distribution and intermolecular interactions .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-6-12-10(13(19)7-9)8-16-18(12)15-17-11-4-2-3-5-14(11)20-15/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUYFKYZHNULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NN2C3=NC4=CC=CC=C4S3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with a suitable ketone or aldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Tautomerism
The indazol-4-one core exhibits tautomerism, with computational studies (e.g., B3LYP/6-31G**) showing that substituents like methyl groups significantly stabilize specific tautomers. For example:
- 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Compound 2 in ): The 6,6-dimethyl substitution locks the ring in a chair-like conformation, favoring the keto tautomer due to reduced ring strain. This stabilization is critical for reactivity and binding in biological systems .
- Target Compound : The 6-methyl group similarly stabilizes the keto form but allows slight conformational flexibility compared to 6,6-dimethyl analogs.
Table 1: Tautomeric Stability of Indazol-4-one Derivatives
Substituent Effects on Electronic and Bioactive Properties
Benzothiazole vs. Benzimidazole Substitution
- 1-(1H-Benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (): Replacing benzothiazole with benzimidazole introduces an additional nitrogen atom, altering electron density and hydrogen-bonding capacity.
Heterocyclic Substituents at Position 6
- 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one (): The 5-methyl-2-furanyl group increases solubility due to its polar oxygen atom but may reduce binding affinity in hydrophobic pockets. The phenyl group at position 3 adds steric bulk, limiting conformational flexibility .
- Target Compound : The 6-methyl group enhances metabolic stability compared to furanyl analogs while maintaining moderate hydrophobicity.
Table 2: Substituent Effects on Key Properties
Pharmacological Potential
Patent data () highlights benzothiazole-containing compounds (e.g., Example 1) as kinase inhibitors or antimicrobial agents. While explicit data for the target compound is unavailable, structural parallels suggest:
- Kinase Inhibition: The benzothiazole moiety may target ATP-binding pockets, similar to 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in ).
- Metabolic Stability : The 6-methyl group likely reduces oxidative degradation compared to furanyl or benzimidazole analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
